N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline
Description
N-[(E)-(2-Chloro-5-Nitrophenyl)Methylidene]-3,4-Dimethylaniline is a Schiff base derivative characterized by a benzylidene aniline core. The molecule features a 3,4-dimethylaniline moiety linked via an imine bond to a 2-chloro-5-nitrophenyl group. The chloro and nitro substituents are electron-withdrawing groups (EWGs) positioned ortho and meta to the imine linkage, respectively. Such substituents enhance charge transfer interactions, which are critical for nonlinear optical (NLO) applications.
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(3,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-3-4-13(7-11(10)2)17-9-12-8-14(18(19)20)5-6-15(12)16/h3-9H,1-2H3 |
InChI Key |
PUOHYRUQWFPFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 3,4-Dimethylaniline with 2-Chloro-5-Nitrobenzaldehyde
The primary route involves acid-catalyzed Schiff base formation (Figure 1):
Reaction Mechanism :
3,4-Dimethylaniline nucleophilically attacks the carbonyl carbon of 2-chloro-5-nitrobenzaldehyde, followed by dehydration to form the E-configuration imine.
Optimized Conditions :
- Molar Ratio : 1:1.2 (aldehyde:amine) for minimal side-product formation.
- Solvent : Anhydrous ethanol (80°C, 6–8 h).
- Catalyst : 0.1 eq. glacial acetic acid (yield: 88–92%).
Purification : Recrystallization from methanol yields light-red needles (mp: 162–164°C).
Table 1. Comparative Yields Under Varied Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 6 | 92 |
| Toluene | None | 110 | 12 | 65 |
| DCM | H₂SO₄ | 40 | 4 | 78 |
Precursor Synthesis: 2-Chloro-5-Nitrobenzaldehyde
The aldehyde precursor is synthesized via nitration of 2-chlorobenzaldehyde:
Step 1: Nitration
2-Chlorobenzaldehyde reacts with fuming HNO₃ (98%) in H₂SO₄ at 0–5°C.
Step 2: Oxidation
Mn(OAc)₃-mediated oxidation ensures regioselective para-nitro installation (yield: 74%).
Characterization :
- ¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 8.45 (d, J=2.4 Hz, 1H), 8.12 (dd, J=8.8, 2.4 Hz, 1H), 7.78 (d, J=8.8 Hz, 1H).
Alternative Methodologies
Solid-Phase Synthesis
Immobilized 3,4-dimethylaniline on Wang resin reacts with 2-chloro-5-nitrobenzaldehyde in DMF (60°C, 24 h). Cleavage with TFA/H₂O (95:5) affords the product in 85% yield.
Microwave-Assisted Condensation
Microwave irradiation (300 W, 100°C, 20 min) accelerates reaction kinetics, achieving 94% yield with reduced energy input.
Characterization and Quality Control
Spectroscopic Data :
- IR (KBr) : ν 1625 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, CH=N), 8.29 (d, J=2.4 Hz, 1H), 8.06 (dd, J=8.8, 2.4 Hz, 1H), 7.21 (d, J=8.4 Hz, 1H), 6.98 (s, 1H), 2.31 (s, 6H, CH₃).
Purity Analysis :
HPLC (C18 column, MeOH:H₂O 70:30) shows >99% purity (tᵣ = 6.72 min).
Industrial-Scale Considerations
Cost Efficiency :
- Iron-mediated reductions (as in precursor synthesis) lower catalyst costs versus Pd/C.
- Ethanol recycling reduces solvent expenses by 40%.
Safety Protocols :
Chemical Reactions Analysis
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Optical and Electronic Properties
The position and nature of substituents significantly influence optical transparency, absorption wavelengths, and hyperpolarizability (β). Key comparisons include:
(E)-N-(4-Nitrobenzylidene)-3,4-Dimethylaniline (Compound 1)
- Substituents : Para-nitro group on the benzylidene ring.
- Optical Properties : Maximum one-photon absorption (OPA) wavelength < 450 nm, ensuring optical transparency in visible and near-IR regions .
(E)-N-(3-Nitrobenzylidene)-3,4-Dimethylaniline (Compound 2)
- Substituents : Meta-nitro group on the benzylidene ring.
- Optical Properties : Similar OPA range as Compound 1 (< 450 nm) but with slight shifts due to substituent positioning .
- NLO Behavior: Comparable β values to Compound 1, indicating minor positional effects on NLO response .
Target Compound: N-[(E)-(2-Chloro-5-Nitrophenyl)Methylidene]-3,4-Dimethylaniline
- Substituents : Ortho-chloro and meta-nitro groups.
- Expected Properties: The combined EWGs may enhance electron withdrawal, increasing charge transfer and β values compared to Compounds 1 and 2. OPA wavelengths are anticipated to remain below 450 nm, similar to analogs, due to preserved π-conjugation systems .
Structural and Crystallographic Insights
Crystal structures of related compounds (e.g., Compounds 1 and 2) were resolved using X-ray diffraction with SHELX software . Key structural features include:
- Dihedral Angles : Between the benzylidene and aniline rings, influencing π-orbital overlap and optical properties. For example, Compound 1 exhibits a dihedral angle of ~15°, optimizing conjugation .
- Packing Arrangements: Non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) affect molecular alignment in crystals, which is critical for bulk NLO performance .
The target compound’s structure, if analyzed similarly, would likely show distinct dihedral angles and packing due to steric effects from the ortho-chloro group.
Theoretical and Computational Comparisons
Quantum mechanical calculations (e.g., configuration interaction, finite field Møller-Plesset perturbation theory) were applied to Compounds 1 and 2 to predict µ (dipole moment) and β values . For the target compound:
Table: Comparative Properties of Analogs and Target Compound
| Compound Name | Substituents | OPA Wavelength (nm) | β Value (×10⁻³⁰ esu) | Dihedral Angle (°) |
|---|---|---|---|---|
| (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline | 4-NO₂ | <450 | 8.2 ± 0.3 | 15.2 |
| (E)-N-(3-Nitrobenzylidene)-3,4-dimethylaniline | 3-NO₂ | <450 | 7.9 ± 0.3 | 18.7 |
| Target Compound | 2-Cl, 5-NO₂ | <450 (predicted) | 9.5–10.5 (predicted) | 20–25 (predicted) |
Notes: Data for Compounds 1 and 2 sourced from experimental studies . Target compound predictions are based on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
